Maltooctaose

Descripción general

Descripción

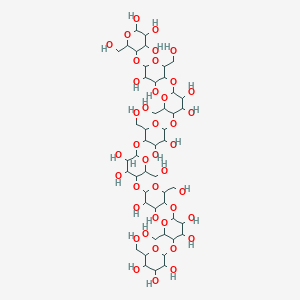

Maltooctaose is a carbohydrate composed of eight glucose units linked by α-1,4 glycosidic bonds. It is a type of maltooligosaccharide, which are short chains of glucose molecules. This compound is naturally found in starch and glycogen, serving as an intermediate in the enzymatic breakdown of these polysaccharides. It is known for its role in various biochemical processes and its applications in food science and biotechnology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Maltooctaose can be synthesized enzymatically using specific amylases. One method involves the use of a thermostable amylase from Pyrococcus furiosus, which preferentially opens cyclodextrin rings to produce maltooligosaccharides, including this compound . The reaction is typically carried out at elevated temperatures to enhance enzyme activity and stability.

Industrial Production Methods

In an industrial setting, this compound is often produced from starch using a combination of debranching enzymes and amylases. The process involves the hydrolysis of starch by a debranching enzyme from Nostoc punctiforme, followed by further hydrolysis with isoamylase to yield a mixture rich in this compound . The product is then purified using techniques such as ethanol precipitation and gel permeation chromatography.

Análisis De Reacciones Químicas

Branching Enzyme-Catalyzed Transfer Reactions

The Escherichia coli branching enzyme (EcBE) introduces α-1,6 linkages into glycogen by transferring maltooctaose segments from α-1,4-linked chains:

-

Structural insights : Crystal structures of EcBE bound to this compound reveal 12 distinct binding sites on the enzyme surface. Site I binds a 7-glucose chain, positioning it for transfer to form branches .

-

Mechanism : EcBE preferentially transfers chains of ≥6 glucose units. Mutagenesis studies show that loops near binding sites I and IX dictate chain-length specificity .

| Binding Site | Key Residues | Glucose Units Bound | Role in Catalysis |

|---|---|---|---|

| I | W586 | 5–7 | Donor chain binding |

| VIII | Y499 | 5 | Stabilizes C-domain |

| IX | H685 | 4–5 | Modulates chain length |

Chemical Derivatization Reactions

This compound undergoes chemical modifications to enhance functionality:

-

Sulfation : Introduces sulfate groups at hydroxyl positions, improving anticoagulant properties .

-

Alkylation : Attaches alkyl chains (e.g., methyl or ethyl groups) to increase surfactant activity. Alkylated derivatives improve drug solubility and bioavailability .

-

Acetylation : Enhances thermal stability for food applications .

| Derivative | Reaction Conditions | Applications |

|---|---|---|

| Sulfated MOS | Sulfur trioxide complex, DMF | Pharmaceuticals |

| Alkyl MOS | Alkyl halides, NaOH | Drug delivery systems |

| Acetylated MOS | Acetic anhydride, pyridine | Food stabilizers |

Hydrolysis and Digestibility

This compound is resistant to hydrolysis by human salivary and pancreatic α-amylases due to its length, but specific microbial enzymes cleave it into shorter oligosaccharides:

Aplicaciones Científicas De Investigación

Maltooctaose has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic studies to understand the mechanisms of amylases and glycosyl hydrolases.

Biology: Serves as a model compound to study carbohydrate metabolism and enzyme specificity.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form inclusion complexes.

Mecanismo De Acción

Maltooctaose exerts its effects primarily through its interactions with enzymes. It binds to the active sites of amylases and glycosyl hydrolases, facilitating the hydrolysis of glycosidic bonds. The specificity of these interactions is determined by the structure of the enzyme and the binding affinity for this compound . The compound’s ability to form inclusion complexes also plays a role in its encapsulating properties, protecting sensitive compounds from degradation.

Comparación Con Compuestos Similares

Similar Compounds

Maltoheptaose: Composed of seven glucose units, it shares similar properties with maltooctaose but has a shorter chain length.

Maltotetraose: A four-glucose unit compound, it is used in similar applications but has different physical and chemical properties.

Cyclodextrins: Cyclic oligosaccharides that can form inclusion complexes, similar to this compound, but with a different structural arrangement.

Uniqueness

This compound is unique due to its specific chain length, which provides distinct properties in terms of solubility, binding affinity, and enzymatic interactions. Its ability to form stable inclusion complexes makes it particularly valuable in the food and pharmaceutical industries for encapsulating and protecting sensitive compounds .

Actividad Biológica

Maltooctaose, an oligosaccharide composed of eight glucose units linked by α-1,4 glycosidic bonds, has garnered attention in various biological and biochemical studies due to its potential health benefits and applications in food technology. This article delves into the biological activity of this compound, highlighting its enzymatic interactions, physiological effects, and implications in health and disease.

Structure and Properties

This compound is a member of the maltodextrin family, characterized by its chain length and degree of polymerization. Its structure allows for specific interactions with enzymes that play critical roles in carbohydrate metabolism. The molecular formula for this compound is , and it exhibits both soluble and fermentable properties, making it a valuable substrate in various biological processes.

Role of Enzymes

This compound serves as a substrate for several enzymes involved in carbohydrate metabolism. Key enzymes include:

- Maltodextrin Phosphorylase (MalP) : This enzyme catalyzes the phosphorolysis of this compound to release glucose-1-phosphate, which can enter glycolytic pathways .

- Branching Enzyme (EcBE) : Recent studies have shown that this compound can bind to the branching enzyme from Escherichia coli, influencing glycogen structure and metabolism. The binding enhances the enzyme's activity, facilitating the formation of branched polysaccharides essential for energy storage .

Case Study: Enzyme Activity

A study investigating the interaction between this compound and various branching enzymes revealed that this compound significantly enhances enzyme activity compared to shorter oligosaccharides. The crystal structure analysis indicated multiple binding sites on the enzyme, suggesting that this compound's length is crucial for optimal enzyme function .

Metabolic Benefits

Research indicates that this compound may have beneficial effects on glucose metabolism. In clinical trials involving subjects with insulin resistance, supplementation with this compound resulted in improved glycemic control and reduced postprandial blood glucose levels compared to control groups receiving other carbohydrate sources .

Table 1: Effects of this compound on Glycemic Response

Applications in Food Technology

This compound is utilized in food products as a functional ingredient due to its sweetness and low glycemic index. It is commonly found in:

- Beverages : Enhances flavor without significantly raising blood sugar levels.

- Nutritional Supplements : Used as a carbohydrate source in sports drinks and meal replacements.

Propiedades

IUPAC Name |

2-[6-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJILUJOOCOSRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1315.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6156-84-9 | |

| Record name | Maltooctaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006156849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.